Methylenecyclopentane
Overview
Description
Synthesis Analysis
The synthesis of methylenecyclopentane derivatives can be achieved through various methods. One notable approach is the nickel-catalyzed [3+1+1] cycloaddition reactions of alkenyl Fischer carbene complexes with methylenecyclopropanes, leading to the formation of methylenecyclopentanones (Kamikawa et al., 2006). Another method involves Ca(OH)2-catalyzed condensation of cyclobutanone with aldehydes, followed by Baeyer–Villiger oxidation to produce 4-methylenebutanolides, showcasing a green and stereospecific synthetic pathway (Yu et al., 2014).
Molecular Structure Analysis
The molecular structure of methylenecyclopentane has been characterized through various techniques. Studies reveal a twisted ring of C2 symmetry, based on microwave spectrum analysis, indicating that the methylenecyclopentane ring is comparable in rigidity to that of cyclopentanone. The dipole moment components were determined, contributing to our understanding of its molecular geometry (Durig et al., 1972).
Chemical Reactions and Properties
Methylenecyclopentane participates in various chemical reactions, showcasing its versatility. For example, it is involved in Lewis or Brønsted acid-mediated reactions, leading to significant molecular complexity. Such reactions include ring expansion, cycloadditions with aldehydes and imines, and acylation reactions, demonstrating the compound's utility in organic synthesis (Shi et al., 2012).
Physical Properties Analysis
The thermal and structural characterization of poly(methylenecyclopentane) samples has revealed that similar disordered crystalline structures are formed regardless of the sample's microstructure. These studies provide insights into the melting temperatures, interchain distances, and degree of crystallinity, which are influenced by the stereoregularity in the configuration of the rings (Ballesteros et al., 1995).
Chemical Properties Analysis
The chemical properties of methylenecyclopentane, such as its reactivity in catalytic reactions and conversion processes, have been extensively studied. For example, the conversion of methylcyclopentane over platinum single crystal surfaces has been analyzed to understand the cyclic mechanism of n-hexane isomerization, providing insights into its chemical behavior under different conditions (Zaera et al., 1986).
Scientific Research Applications
1. Study of Substituents on Methylenecyclopentane
- Summary of Application : This study investigated the geometry optimizations, orbital energies (HOMO-LUMO), and relative stabilities of methylene cyclopentane and 1-methylcyclopentene .
- Methods of Application : The study used Density Functional Theory (DFT) calculations to investigate the properties of methylene cyclopentane and 1-methylcyclopentene .
- Results or Outcomes : The study found that 1-methylcyclopentene was more stable than methylenecyclopentane isomer with an enthalpy value H=18.518 kJ/mol . The stability of both isomers increased with all substitutes .
2. Synthesis of Functional Derivatives of 2-Methylenecyclopentane
- Summary of Application : This research focused on the synthesis of functional derivatives of 2-methylenecyclopentane based on the allylborylation of imines, nitriles, isocyanates, and isothiocyanates .
- Methods of Application : The study used the action of cycloalkenylmethyl (dipropyl)boranes for the allylborylation of imines, nitriles, isocyanates, and isothiocyanates .
- Results or Outcomes : The study developed preparative methods for obtaining amines, phenylamides, and phenylthioamides of the 2-methylenecyclopentane and 2-methylenecyclohexane series .
Safety And Hazards
properties
IUPAC Name |
methylidenecyclopentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10/c1-6-4-2-3-5-6/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJPEKRRHIYYES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061756 | |
Record name | Cyclopentane, methylene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Cyclopentane, methylene- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Methylenecyclopentane | |
CAS RN |
1528-30-9 | |
Record name | Methylenecyclopentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1528-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentane, methylene- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001528309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentane, methylene- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclopentane, methylene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methylenecyclopentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.731 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.